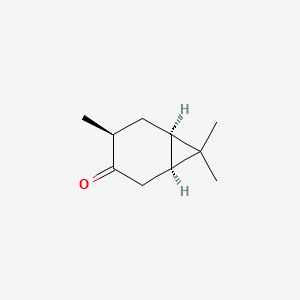
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of copper in the +2 oxidation state, coordinated with octahydro-4,7-methano-1H-indenecarboxylate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the octahydro-4,7-methano-1H-indenecarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
- Copper(II) octahydro-4,7-methano-1H-indenecarboxylate derivatives
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, biological interactions, and industrial applications .
Propiedades
Número CAS |
94020-83-4 |
|---|---|
Fórmula molecular |
C22H30CuO4 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
copper;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Cu/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
Clave InChI |
KZDFHEHWTWLUFZ-UHFFFAOYSA-L |
SMILES canónico |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


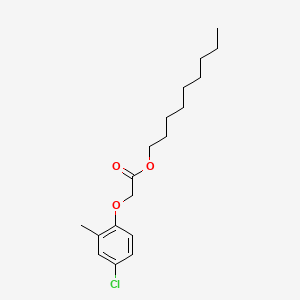
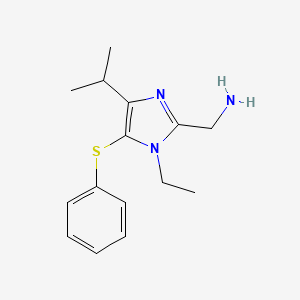
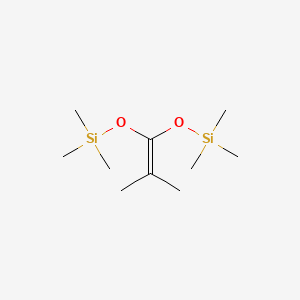
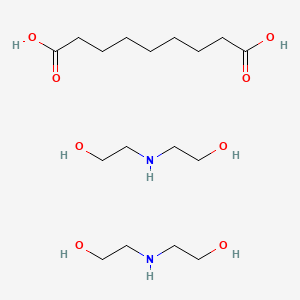
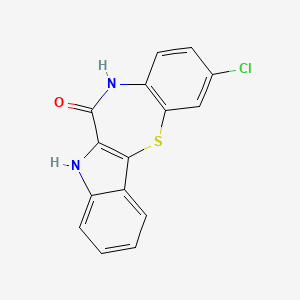

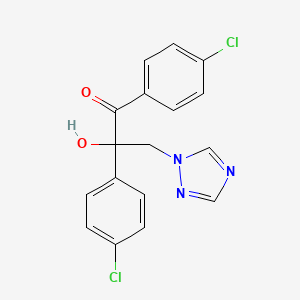
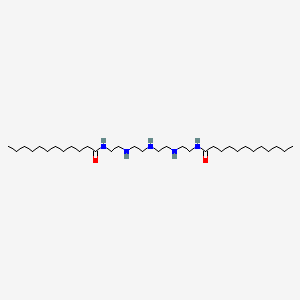
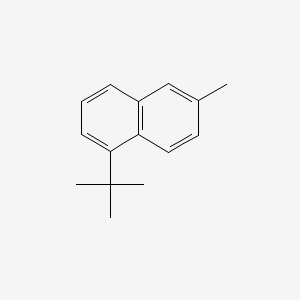



![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
